(S)-1-(9H-Fluoren-2-yl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(9H-Fluoren-2-yl)ethan-1-amine hydrochloride is a chiral amine compound derived from fluorene. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(9H-Fluoren-2-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with fluorene, which undergoes a series of reactions to introduce the amine group.
Chiral Resolution: The compound is then resolved into its enantiomers using chiral resolution techniques.
Hydrochloride Formation: Finally, the amine is converted into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chiral resolution and purification processes to ensure high enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(9H-Fluoren-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Wissenschaftliche Forschungsanwendungen
(S)-1-(9H-Fluoren-2-yl)ethan-1-amine hydrochloride has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-1-(9H-Fluoren-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(9H-Fluoren-2-yl)ethan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.
Fluorenylmethoxycarbonyl chloride: A related compound used in peptide synthesis.
Fluorene: The parent compound from which (S)-1-(9H-Fluoren-2-yl)ethan-1-amine hydrochloride is derived.
Uniqueness
This compound is unique due to its chiral nature and specific reactivity, making it valuable in asymmetric synthesis and chiral resolution studies.
Eigenschaften
Molekularformel |
C15H16ClN |
---|---|
Molekulargewicht |
245.74 g/mol |
IUPAC-Name |
(1S)-1-(9H-fluoren-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C15H15N.ClH/c1-10(16)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15;/h2-8,10H,9,16H2,1H3;1H/t10-;/m0./s1 |
InChI-Schlüssel |
QZGPXLNMMWKRSM-PPHPATTJSA-N |
Isomerische SMILES |
C[C@@H](C1=CC2=C(C=C1)C3=CC=CC=C3C2)N.Cl |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.